molecular formula C14H19N3 B8493566 1-(2-Cyanoethyl)-4-benzylpiperazine

1-(2-Cyanoethyl)-4-benzylpiperazine

Cat. No.: B8493566
M. Wt: 229.32 g/mol
InChI Key: UMOVJHXZTBCGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethyl)-4-benzylpiperazine is a synthetic organic compound belonging to the piperazine chemical class. Piperazine derivatives are privileged structures in medicinal chemistry, extensively utilized in pharmacological research for their diverse biological activities . This compound features a piperazine ring core, a common scaffold in drug discovery, which is substituted at one nitrogen with a benzyl group and at the other with a 2-cyanoethyl chain. The cyanoethyl moiety can serve as a versatile chemical handle for further synthetic elaboration, making this compound a valuable building block or intermediate in the design and synthesis of more complex molecules. Piperazine-based compounds have demonstrated a wide range of therapeutic activities in scientific studies, including antiviral, antibacterial, anticancer, and antipsychotic effects, highlighting the research significance of this chemical family . Application Note: Piperazine derivatives are investigated as key components in the development of novel antiviral agents, with research activity against pathogens such as SARS-CoV-2, HIV, and influenza . Some piperazine-based compounds are also being explored in oncology research for their potential to inhibit specific protein-protein interactions involved in cancer cell survival . Important Notice: This product is provided strictly for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C14H19N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,8-13H2

InChI Key

UMOVJHXZTBCGOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC#N)CC2=CC=CC=C2

Origin of Product

United States

Advanced Analytical Methodologies for Characterization of 1 2 Cyanoethyl 4 Benzylpiperazine

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types.

¹H NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 1-(2-Cyanoethyl)-4-benzylpiperazine, one would expect to see signals corresponding to the protons of the benzyl (B1604629) group (aromatic and benzylic CH₂), the piperazine (B1678402) ring protons, and the protons of the cyanoethyl group (two sets of CH₂). The chemical shifts and splitting patterns of these signals would be diagnostic for the structure. For the related compound, 1-benzylpiperazine (B3395278), typical ¹H NMR signals are observed for the aromatic protons (around 7.2-7.4 ppm), the benzylic protons (a singlet around 3.5 ppm), and the piperazine ring protons (multiplets around 2.4 and 2.9 ppm). unodc.org

¹³C NMR provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbons of the benzyl group (aromatic carbons and the benzylic carbon), the piperazine ring carbons, the carbons of the cyanoethyl group, and the nitrile carbon. The chemical shift of the nitrile carbon would be a particularly characteristic feature. In the ¹³C NMR spectrum of 1-benzylpiperazine, characteristic peaks appear for the aromatic carbons, the benzylic carbon, and the piperazine ring carbons. nih.gov

Table 1: Illustrative ¹H NMR Data for 1-Benzylpiperazine (Note: This data is for a related compound and not this compound)

Assignment Shift (ppm)
Aromatic Protons7.18 - 7.39
Benzylic Protons (CH₂)3.473
Piperazine Protons2.86
Piperazine Protons2.39

Data sourced from ChemicalBook. unodc.org

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a key characteristic absorption band would be that of the nitrile group (C≡N), which typically appears in the region of 2200-2260 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. The IR spectrum of 1-benzylpiperazine, for comparison, shows characteristic absorptions for aromatic and aliphatic C-H bonds and C-N bonds, but lacks the nitrile absorption. nist.govscispace.com

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis (MS/MS), the structure of the compound.

In the mass spectrum of this compound, the molecular ion peak would confirm the molecular weight of the compound. Fragmentation would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium (B1234903) ion), and fragmentation of the piperazine ring and the cyanoethyl side chain. For 1-benzylpiperazine, the mass spectrum is indeed characterized by a strong peak at m/z 91 and the molecular ion peak at m/z 176. nih.govnist.gov Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. nih.gov

Table 2: Illustrative Mass Spectrometry Data (Top 5 Peaks) for 1-Benzylpiperazine (Note: This data is for a related compound and not this compound)

m/z Relative Intensity
91.0542100
177.138546.45
85.07616.74
56.04951.99

Data sourced from PubChem. nih.gov

Raman Spectroscopy (FT-Ra)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. For this compound, the nitrile (C≡N) stretch would also be Raman active and would provide a characteristic signal. Aromatic ring vibrations are also typically strong in Raman spectra. Studies on related piperazine derivatives have shown that Raman spectroscopy can differentiate between various analogues. ljmu.ac.uk The FT-Raman spectrum of 1-benzylpiperazine has been documented and shows characteristic bands for the benzyl and piperazine moieties. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

Gas Chromatography (GC) with Various Detectors (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for both qualitative and quantitative analysis.

The analysis of this compound by GC would involve optimizing conditions such as the column type and temperature program to achieve good peak shape and resolution. The retention time would be a characteristic property of the compound under specific GC conditions.

GC-FID would provide quantitative information based on the area of the peak corresponding to the compound.

GC-MS is a particularly powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. unodc.org As the separated this compound elutes from the GC column, it would be introduced into the mass spectrometer, providing a mass spectrum that can confirm its identity. This technique is widely used in forensic analysis for the identification of piperazine derivatives in seized materials. unodc.orgikm.org.my

Liquid Chromatography (LC) with Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For piperazine derivatives like this compound, LC-MS provides high sensitivity and selectivity. mdpi.com The methodology involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where individual components are separated based on their interactions with the stationary and mobile phases. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification.

Research on related benzylpiperazine (BZP) compounds demonstrates the effectiveness of this technique. A common setup utilizes a C18 column, which is a type of reversed-phase column with a nonpolar stationary phase. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of compounds in a single run. researchgate.net For instance, a mobile phase consisting of a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) is effective for resolving BZP and its metabolites. nih.gov The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. mdpi.comresearchgate.net

Validation studies for LC-MS methods applied to piperazine derivatives have established their reliability, showing excellent linearity over specific concentration ranges and low limits of quantification (LLOQ). nih.govnih.gov For example, a validated method for BZP showed linearity from 1 to 50 ng/mL with an LLOQ of 5 ng/mL. nih.gov

ParameterConditionSource
LC System Shimadzu Nexera XR series or equivalent mdpi.com
Column Synergi 4 μm, Hydro-RP, C18, 150 x 2.00 mm mdpi.com
Mobile Phase A: Ammonium formate (pH 4.5, 0.01 M) B: Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Triple quadrupole mass spectrometer (LC-MS/MS) with heated ESI probe mdpi.com
Linearity Range 1 to 50 ng/mL (R² > 0.99) nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for separating non-volatile mixtures. It is valued for its simplicity, speed, and cost-effectiveness in identifying substances and assessing purity. The separation principle is based on the differential partitioning of compounds between a solid stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat substrate) and a liquid mobile phase that moves up the plate via capillary action.

For the analysis of benzylpiperazine-like compounds, TLC is an effective screening tool. researchgate.netscispace.com The choice of the mobile phase is critical for achieving good separation. Studies have shown that a solvent system of methanol (B129727) and 25% aqueous ammonia (B1221849) (in a 100:1.5 ratio) provides the best results for separating various BZP analogues. researchgate.netscispace.com After the separation (development) of the chromatogram, the spots corresponding to different compounds are visualized. While some compounds are visible under UV light, others may require a visualizing agent. For BZP and related compounds, Iodoplatinate reagent has been found to be the most sensitive for detection. researchgate.netscispace.com The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

ParameterSpecificationSource
Stationary Phase Silica gel TLC plates (e.g., TLCF254) researchgate.net
Mobile Phase Methanol : 25% Aqueous Ammonia (100:1.5 v/v) researchgate.netscispace.com
Visualization UV light (254 nm and 366 nm) researchgate.net
Detection Reagent Iodoplatinate solution (most sensitive) researchgate.netscispace.com

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within the crystal lattice. For a compound like this compound, obtaining a single crystal allows for unambiguous structural confirmation.

The process begins with growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a suitable solvent, such as ethyl acetate. nih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, and from this, the atomic structure is determined. vensel.org

Studies on similar piperazine derivatives have successfully used this method to elucidate their structures. nih.gov For example, the analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) revealed that the central piperazine ring adopts a chair conformation. nih.gov The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions, which are fundamental descriptors of the crystal structure. nih.govvensel.org

ParameterValue/DescriptionSource
Crystal System Monoclinic vensel.org
Space Group P21/n vensel.org
Unit Cell Dimensions a=8.5657(5) Å, b=9.3203(5) Å, c=18.2134(10) Å vensel.org
Cell Angles α=90°, β=91.540(4)°, γ=90° vensel.org
Molecules per Unit Cell (Z) 4 vensel.org
Data Collection Instrument Bruker AXS SMART APEXII CCD diffractometer vensel.org
Radiation Mo Kα (λ = 0.71073 Å) vensel.org

Advanced Method Development in Analytical Chemistry

Optimization of Chromatographic Conditions for Isomer Separation

The presence of isomers, which are molecules with the same chemical formula but different structural arrangements, presents a significant analytical challenge. For substituted piperazines, positional isomers (e.g., substitution at different positions on the benzyl or phenyl ring) can exist. Separating these isomers is crucial as they may have different chemical and biological properties.

Optimizing chromatographic conditions is key to achieving isomer separation. This is a multifactorial process where variables such as mobile phase composition, pH, temperature, and flow rate are systematically adjusted. mostwiedzy.pl Design of Experiments (DoE) is a statistical approach that allows for the efficient exploration of these variables to find the optimal conditions for separation. researchgate.net The goal is typically to maximize the resolution between isomer peaks while minimizing the analysis time. mostwiedzy.plresearchgate.net

For particularly complex separations, such as those involving chiral isomers (enantiomers), specialized techniques are required. These include the use of chiral stationary phases (CSPs) or the addition of chiral selectors to the mobile phase. mdpi.com For instance, direct methods using a Chiralpak AD CSP have been successful in resolving the enantiomers of certain analytes. mdpi.com Advanced techniques like two-dimensional liquid chromatography (LCxLC) can also provide the enhanced separation power needed for very complex samples containing multiple isomers. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution (e.g., Trimethylsilylation)

Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) that has improved properties for analysis. This strategy can enhance analytical resolution by improving chromatographic behavior, increasing volatility for gas chromatography (GC), or enhancing detector response.

For the analysis of benzylpiperazine-like compounds, especially by GC-MS, derivatization is highly beneficial. Trimethylsilylation is a common and effective derivatization technique for these compounds. researchgate.netscispace.com This process involves reacting the analyte with a trimethylsilyl (B98337) (TMS) agent, which replaces active hydrogen atoms (e.g., in -NH or -OH groups) with a TMS group. The resulting TMS derivatives are typically more volatile, more thermally stable, and produce better peak shapes in GC analysis. researchgate.netscispace.com Studies have identified trimethylsilylation as the most appropriate choice for the GC-MS analysis of BZP-like compounds, leading to improved separation and stability. researchgate.netscispace.com

Other derivatization strategies can also be employed. For example, acylation with agents like acetic anhydride (B1165640) or reaction with dansyl chloride can be used to create derivatives suitable for different types of chromatographic analysis or detection methods. researchgate.net In chiral analysis, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

Future Research Perspectives in 1 2 Cyanoethyl 4 Benzylpiperazine Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of N-substituted piperazines is a cornerstone of medicinal chemistry, and the development of novel, efficient, and sustainable synthetic routes is of paramount importance. thieme-connect.com Future research in the synthesis of 1-(2-Cyanoethyl)-4-benzylpiperazine is poised to move beyond traditional alkylation methods, exploring the frontiers of catalytic and modular approaches.

A promising avenue lies in the adoption of transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed methods, for instance, have shown remarkable versatility in the synthesis of highly substituted piperazines. nih.govacs.org Future studies could focus on developing a palladium-catalyzed protocol for the direct cyanoethylation of 1-benzylpiperazine (B3395278) or, conversely, the benzylation of 1-(2-cyanoethyl)piperazine. The use of specialized ligands can be explored to enhance catalyst activity and selectivity, potentially lowering catalyst loading and reaction temperatures. nih.govacs.org

Another innovative strategy is the use of Stannyl Amine Protocol (SnAP) reagents . These reagents have enabled the one-step synthesis of C-substituted piperazines from aldehydes. ethz.ch Research could be directed towards developing a SnAP-based approach for the synthesis of the this compound backbone, which could then be functionalized. A catalytic variant of the SnAP method, which reduces the need for stoichiometric copper, would be a particularly attractive and sustainable option to investigate. ethz.ch

Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product purity. The precise control over reaction parameters in a flow reactor could minimize the formation of byproducts often seen in batch processes.

The development of novel catalytic systems is intrinsically linked to these synthetic strategies. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, could lead to more sustainable and recyclable catalytic processes for the synthesis of piperazine (B1678402) derivatives. nih.govrsc.org The use of earth-abundant metal catalysts, as alternatives to precious metals like palladium, is another critical area for future investigation.

Synthetic ApproachPotential Catalytic SystemKey Research Focus
Palladium-Catalyzed Cross-CouplingPd complexes with specialized ligandsDirect cyanoethylation or benzylation, optimization of reaction conditions. nih.govacs.org
Stannyl Amine Protocol (SnAP)Copper-based catalystsDevelopment of a catalytic variant for enhanced sustainability. ethz.ch
Flow ChemistryVarious (homogeneous or heterogeneous)Process optimization for improved yield, purity, and scalability.
Heterogeneous CatalysisMetal-Organic Frameworks (MOFs), supported metal nanoparticlesCatalyst recyclability and green chemistry principles. nih.govrsc.org

Investigation of Advanced Chemical Transformations of the Cyanoethyl and Benzyl (B1604629) Moieties

The cyanoethyl and benzyl groups of this compound are not merely passive substituents; they are reactive handles that can be strategically manipulated to generate a diverse library of new compounds. Future research should focus on exploring advanced and selective transformations of these moieties.

The cyanoethyl group offers a rich chemistry. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Future investigations could explore selective catalytic methods for these transformations. For instance, the development of a mild and selective catalytic hydrolysis of the nitrile to the amide or carboxylic acid would be highly valuable. Additionally, the potential for the cyanoethyl group to participate in cycloaddition reactions could be explored to construct novel heterocyclic systems fused to the piperazine ring. The transient cyanoethylation phenomenon, where the cyanoethyl group can be temporarily transferred, could also be investigated as a novel protection or functionalization strategy. glenresearch.com

The benzyl group is a versatile protecting group and a functionalizable moiety. While catalytic hydrogenation is a common method for debenzylation, future research could focus on developing more selective and milder methods that are tolerant of other functional groups. nih.govmdma.chnih.gov For example, oxidative debenzylation using potassium tert-butoxide/DMSO and oxygen has been shown to be effective for various N-benzyl heterocycles and could be adapted for this compound. researchgate.net Furthermore, the aromatic ring of the benzyl group is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of substituents to modulate the properties of the molecule.

MoietyTransformationPotential Reagents/CatalystsResearch Goal
CyanoethylHydrolysisMild acid/base catalysts, enzymesSelective formation of amide or carboxylic acid.
CyanoethylReductionCatalytic hydrogenation (e.g., Raney Nickel), metal hydridesSynthesis of the corresponding aminopropyl derivative.
CyanoethylCycloadditionDienes, azidesConstruction of novel fused heterocyclic systems.
BenzylDebenzylationCatalytic transfer hydrogenation, oxidative methods (e.g., KOtBu/O2)Mild and selective removal of the benzyl group. mdma.chresearchgate.net
BenzylAromatic SubstitutionElectrophilic reagents (e.g., NBS, HNO3/H2SO4)Functionalization of the benzyl ring to create analogues.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. Future research on this compound should integrate experimental and computational approaches to elucidate the intricate details of its formation and subsequent reactions.

Kinetic studies can provide valuable insights into the rate-determining steps and the influence of various reaction parameters on the synthesis of this compound. For example, a kinetic and mechanistic study of the oxidation of piperazines by bromamine-T has been reported, providing a model for how such studies could be applied. scirp.org Similar investigations into the N-alkylation reactions involved in the synthesis of the title compound would be highly informative.

Computational chemistry , particularly density functional theory (DFT) calculations, can be a powerful tool to model reaction pathways, transition states, and intermediate structures. nih.govrsc.orgnih.gov Such studies can help to rationalize experimentally observed regioselectivity and stereoselectivity and to predict the feasibility of novel, yet to be tested, reaction pathways. For instance, computational studies on the interaction of piperazine-based ligands with biological receptors have provided valuable insights into their binding modes, a strategy that can be extended to understand the interactions of this compound in various chemical and biological systems. nih.govrsc.org

The degradation pathways of this compound under various conditions (e.g., atmospheric, metabolic) can also be investigated through a combination of experimental product analysis and computational modeling, as has been done for piperazine itself. nih.gov This would provide crucial information about its stability and potential transformation products.

Development of Highly Selective and Sensitive Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound and its potential metabolites or derivatives is essential for both research and potential future applications. While general methods for piperazine analysis exist, future research should focus on developing methodologies with enhanced selectivity and sensitivity, specifically tailored for this compound. rdd.edu.iqntu.edu.iq

Chromatographic techniques will undoubtedly remain the cornerstone of analysis. The development of novel high-performance liquid chromatography (HPLC) methods, perhaps utilizing chiral stationary phases for enantioselective separation if relevant, will be important. researchgate.netresearchgate.net Coupling HPLC with tandem mass spectrometry (LC-MS/MS) would provide the high selectivity and sensitivity required for trace-level detection in complex matrices. mdpi.com

Given that this compound lacks a strong chromophore, derivatization strategies could be employed to enhance its detectability by UV or fluorescence detectors. The use of derivatizing agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been successfully applied to other piperazines and could be a fruitful area of investigation. researchgate.netjocpr.com

The development of immunoassays or biosensors could offer rapid and high-throughput screening capabilities. This would involve the synthesis of appropriate haptens and the generation of specific antibodies that can recognize the this compound structure.

Finally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be indispensable for structural elucidation. Advanced NMR techniques could be used to study the conformational dynamics of the piperazine ring, which can be influenced by the nature of the N-substituents. researchgate.net

Analytical TechniqueKey Features for Future DevelopmentTarget Application
HPLC-UV/FluorescencePre- or post-column derivatization for enhanced sensitivity. researchgate.netjocpr.comRoutine quantification in research and quality control.
LC-MS/MSHigh selectivity and sensitivity, multi-analyte methods. mdpi.comTrace analysis in complex matrices (e.g., biological fluids).
Gas Chromatography-Mass Spectrometry (GC-MS)Derivatization to improve volatility and chromatographic behavior. researchgate.netIdentification of volatile derivatives and impurities.
Immunoassays/BiosensorsHigh-throughput screening, portability.Rapid detection in various samples.
Advanced NMR SpectroscopyConformational analysis, mechanistic studies. researchgate.netIn-depth structural and dynamic characterization.

Q & A

Q. What are the established synthetic routes for 1-(2-cyanoethyl)-4-benzylpiperazine, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves alkylation of 4-benzylpiperazine with acrylonitrile (or its derivatives) under nucleophilic substitution conditions. Key steps include:

  • Reaction Setup : Use acrylonitrile in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to deprotonate the piperazine nitrogen .
  • Purification : Column chromatography on silica gel (eluent: chloroform/methanol gradients) or recrystallization from ethanol/isopropyl alcohol mixtures yields high-purity product .
  • Characterization : Confirm structure via 1H^1H-NMR (piperazine protons at δ 2.5–3.5 ppm, cyanoethyl signals at δ 2.7–3.1 ppm) and IR (C≡N stretch ~2240 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve piperazine ring protons, benzyl aromatic signals, and cyanoethyl group shifts .
  • Mass Spectrometry : GC-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 244) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .

Q. How does the cyanoethyl substituent influence the compound’s physicochemical properties compared to other alkylated piperazines?

Methodological Answer: The cyanoethyl group increases:

  • Lipophilicity : LogP ~1.8 (predicted via Crippen/McGowan methods), affecting membrane permeability .
  • Electron-Withdrawing Effects : Alters piperazine basicity (pKa ~7.2), influencing solubility in aqueous buffers .
  • Stability : Susceptibility to hydrolysis under strong acidic/basic conditions requires neutral pH storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during cyanoethyl group introduction?

Methodological Answer:

  • Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Temperature Control : Maintain 50–60°C to avoid side reactions (e.g., polymerization of acrylonitrile) .
  • Kinetic Monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane) or in-situ IR to track reaction progress .

Q. How can computational models resolve contradictions in structure-activity relationship (SAR) studies of benzylpiperazine derivatives?

Methodological Answer:

  • Adaptive Least-Squares (ALS) Analysis : Quantify steric/electronic effects of substituents (e.g., cyanoethyl vs. hydroxyethyl) on biological activity .
  • Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) to rationalize conflicting binding affinity data .
  • QSAR Parameters : Correlate topological polar surface area (TPSA) or Csp3^3 fraction with bioavailability discrepancies reported in literature .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Buffers near pH 7.4 (mimicking physiological conditions) optimize solubility while preserving stability .
  • Prodrug Design : Temporarily mask the cyano group (e.g., as a nitrile hydrate) to improve solubility during administration .

Q. How can synthetic byproducts (e.g., N-alkylated isomers) be identified and minimized?

Methodological Answer:

  • HPLC-MS/MS : Detect trace isomers (e.g., 1-(3-cyanoethyl)-4-benzylpiperazine) via retention time shifts and MS/MS fragmentation .
  • Reaction Quenching : Add excess piperazine to scavenge unreacted acrylonitrile, reducing dimerization .
  • Isolation Techniques : Use preparative HPLC or fractional crystallization to separate regioisomers .

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